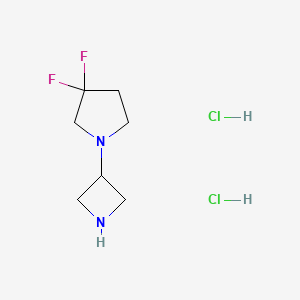

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)-3,3-difluoropyrrolidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2N2.2ClH/c8-7(9)1-2-11(5-7)6-3-10-4-6;;/h6,10H,1-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNIZKOIRDXIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-97-1 | |

| Record name | 1-(3-Azetidinyl)-3,3-difluoro-pyrrolidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 3,3-Difluoropyrrolidine Core

The key intermediate for the target compound is 3,3-difluoropyrrolidine, which can be synthesized via a practical and cost-effective method involving the following steps:

Step 1: Claisen Rearrangement and Oxidation

The process begins with a Claisen rearrangement to form an allylic intermediate, which is then subjected to ruthenium(VIII)-catalyzed oxidation to yield 2,2-difluorosuccinic acid. This oxidation is efficient and scalable, providing a high yield of the difluorinated dicarboxylic acid intermediate.Step 2: Cyclization and Reduction

The 2,2-difluorosuccinic acid is converted to N-benzyl-3,3-difluoropyrrolidinone through cyclization. Subsequent reduction using borane dimethyl sulfide complex (BH3·Me2S) affords the 3,3-difluoropyrrolidine core. This reduction step is critical for converting the lactam to the corresponding pyrrolidine ring with difluoro substitution at the 3-position.

This two-stage synthesis is notable for its practicality and cost-effectiveness, enabling the production of the difluoropyrrolidine scaffold in good overall yields.

Formation of the Dihydrochloride Salt

The final step involves converting the free base 1-(azetidin-3-yl)-3,3-difluoropyrrolidine into its dihydrochloride salt to enhance stability, solubility, and handling:

Salt Formation Procedure

The free base is dissolved in an appropriate organic solvent such as ethanol or ethyl acetate. Anhydrous hydrogen chloride gas or a solution of hydrochloric acid in a solvent is then bubbled or added to the solution under controlled temperature to form the dihydrochloride salt. The salt typically precipitates out and can be collected by filtration.Purification

The crude salt is washed with cold solvent and dried under vacuum to yield the pure 1-(azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride.

Summary of Preparation Methods in Tabular Form

Research Findings and Optimization Notes

The Claisen rearrangement and subsequent oxidation are critical for introducing the difluoro groups efficiently. Optimization of the Ru(VIII) catalyst loading and reaction time improves yield and purity of 2,2-difluorosuccinic acid.

The reduction step with BH3·Me2S requires careful control of temperature to avoid over-reduction or side reactions. The use of N-benzyl protection facilitates selective reduction and can be removed later if necessary.

N-Alkylation reactions benefit from mild bases such as potassium carbonate or triethylamine and polar aprotic solvents like dimethylformamide to enhance nucleophilicity and reaction rate.

Salt formation is best performed under anhydrous conditions to prevent hydrolysis and ensure high purity of the dihydrochloride salt.

Chromatographic purification methods such as silica gel chromatography are used to isolate intermediates and final product, ensuring removal of impurities and byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride has been investigated for its role as a potential drug candidate due to its structural similarities to known pharmacophores. The difluorinated pyrrolidine structure may enhance biological activity and selectivity for various targets.

Case Study:

Research has shown that derivatives of difluoropyrrolidines exhibit promising activity against certain types of cancer cells. In vitro studies demonstrated that compounds with similar structures inhibited cell proliferation in breast cancer cell lines .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity | Reference |

|---|---|---|

| Compound A | IC50 = 10 µM against MCF-7 cells | |

| Compound B | IC50 = 5 µM against A549 cells |

Synthetic Applications

Building Block in Organic Synthesis:

The compound serves as a versatile building block for synthesizing other complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.

Synthetic Routes:

Several synthetic methods have been developed to produce this compound efficiently, often involving the use of azetidine and difluoropyrrolidine intermediates. The synthesis typically involves:

- Reaction of azetidine with difluorinated precursors.

- Use of hydrochloric acid to form the dihydrochloride salt.

Material Science

Polymer Chemistry:

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific mechanical and thermal properties.

Case Study:

In one study, polymers synthesized using this compound showed improved thermal stability and mechanical strength compared to traditional polymers . This suggests potential applications in coatings and composite materials.

Analytical Applications

Analytical Chemistry:

The compound can also serve as a standard in analytical chemistry for the development of new analytical methods, particularly in chromatography and mass spectrometry.

Table 2: Analytical Standards Derived from Pyrrolidine Compounds

| Standard Name | Application | Method Used |

|---|---|---|

| Standard X | HPLC Calibration | HPLC |

| Standard Y | Mass Spectrometry Analysis | LC-MS |

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a detailed comparison with structurally related azetidine- and pyrrolidine-derived compounds:

Key Differences and Implications

Ring Size and Fluorination: The target compound’s pyrrolidine ring (5-membered) distinguishes it from piperidine derivatives (6-membered, e.g., 1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride). Smaller rings like pyrrolidine may confer conformational rigidity, influencing receptor binding in drug candidates . Difluoro substitution (vs.

Salt Form :

- Dihydrochloride salts (e.g., target compound vs. hydrochloride salts in CAS 1864979-29-2) improve aqueous solubility, critical for in vitro assays or formulation development .

Chirality: The (R)-enantiomer of 3-fluoropyrrolidine (CAS 1956436-84-2) highlights the role of stereochemistry in biological activity, a factor absent in the non-chiral difluoro target compound .

Biological Activity

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H14Cl2F2N2

- Molecular Weight : 235.11 g/mol

- CAS Number : 1403766-97-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluoropyrrolidine moiety may enhance the compound's binding affinity and selectivity towards specific targets. Preliminary studies suggest that this compound may exhibit properties such as:

- Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.

- Anticancer Properties : The azetidine structure is often associated with cytotoxic effects against cancer cell lines.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds and analogs.

Case Studies

-

Antiviral Activity Against Coronaviruses

- A study evaluated azetidinone derivatives for their antiviral properties against various strains of coronaviruses. One derivative demonstrated significant inhibition of viral replication with an EC50 value that was lower than that of established antiviral agents like ribavirin, indicating potential for further development in treating viral infections .

- Cytotoxic Effects on Cancer Cell Lines

Q & A

Q. What are the standard synthetic routes for preparing 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride, and how are intermediates purified?

The synthesis typically involves coupling 3,3-difluoroazetidine hydrochloride with a pyrrolidine derivative under mild basic conditions. For example, nucleophilic substitution or amide-bond-forming reactions are common. Purification often employs column chromatography with gradients of polar solvents (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Intermediate characterization via thin-layer chromatography (TLC) and mass spectrometry (MS) ensures reaction progress .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- ¹H/¹³C NMR : Assignments focus on distinguishing azetidine (δ ~3.5–4.5 ppm for N-CH₂) and difluoropyrrolidine (δ ~4.4–4.6 ppm for CF₂ adjacent protons) moieties. For example, the difluoro group splits signals into doublets of doublets due to coupling with fluorine .

- LCMS/HPLC : Confirms molecular ion peaks (e.g., m/z 385.1 for related analogs) and purity (>98% via reverse-phase C18 columns) .

- Elemental Analysis : Validates stoichiometry of the dihydrochloride salt (e.g., Cl⁻ content via titration) .

Q. What safety protocols are essential during experimental handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Management : Segregate halogenated waste for incineration by certified facilities to prevent environmental release of toxic byproducts .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum mechanical calculations (e.g., density functional theory, DFT) predict transition states and energy barriers for key steps like azetidine ring opening or fluorine substitution. For instance, ICReDD’s reaction path search tools integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error approaches . Molecular dynamics simulations further assess steric effects in coupling reactions .

Q. How should researchers resolve discrepancies between experimental and computational spectroscopic data?

- NMR Analysis : If experimental shifts deviate from predicted values (e.g., due to solvent effects or proton exchange), use deuterated solvents (DMSO-d₆, CD₃OD) and variable-temperature NMR to stabilize conformers .

- Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) to confirm spatial arrangements .

Q. What strategies are employed to evaluate this compound’s potential in medicinal chemistry?

- Target Binding Studies : Molecular docking against proteins (e.g., kinases, GPCRs) assesses affinity. The difluoropyrrolidine group enhances metabolic stability and bioavailability in analogs .

- Biological Screening : Test in vitro cytotoxicity (e.g., IC₅₀ in cancer cell lines) and selectivity (e.g., kinase profiling). Related azetidine derivatives show activity against inflammatory and neurological targets .

Q. How can reaction scalability be improved without compromising yield or purity?

- Process Optimization : Use flow chemistry for azetidine coupling steps to enhance heat/mass transfer and reduce side reactions .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., proline derivatives) improve stereoselectivity in multi-step syntheses .

Data-Driven Research Challenges

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

- Meta-Analysis : Pool data from high-throughput screens using standardized metrics (e.g., pIC₅₀) and apply multivariate regression to identify confounding variables (e.g., assay pH, cell line variability) .

- Machine Learning : Train models on structural descriptors (e.g., LogP, topological polar surface area) to predict activity cliffs or off-target effects .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

Q. What advanced separation techniques are suitable for isolating trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.